Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO4/c1-14(2,3)20-13(18)16-8-6-11(7-9-16)4-5-12(17)19-10-15/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAZCZSGRHQBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: tert-Butyl 4-(3-Oxopropyl)piperidine-1-carboxylate
The synthesis often begins with tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (CAS: 165528-85-8), a commercially available intermediate. This compound features a ketone group at the terminal position of the propyl side chain, which serves as a critical handle for subsequent modifications.
Reduction of the Ketone to Secondary Alcohol
The ketone group in tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:
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Procedure : Dissolve tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (10.0 g, 41.4 mmol) in methanol (100 mL). Add NaBH₄ (1.57 g, 41.4 mmol) portion-wise at 0°C. Stir for 3 h at room temperature, then quench with water. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate.
Esterification with Chloromethyl Chloroformate
The secondary alcohol is esterified with chloromethyl chloroformate (ClCH₂OCOCl) to introduce the chloromethoxy-oxopropyl moiety:
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Procedure : Add tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (8.0 g, 32.9 mmol) to dichloromethane (80 mL) under nitrogen. Cool to 0°C, add triethylamine (4.5 mL, 32.9 mmol), followed by dropwise addition of chloromethyl chloroformate (3.7 mL, 39.5 mmol). Stir for 2 h at 0°C and 12 h at room temperature. Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
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Key Data :
Alternative Pathway: Direct Functionalization of Piperidine
A second route involves introducing the chloromethoxy-oxopropyl group during piperidine ring assembly.
Ring-Closing Metathesis (RCM)
A substituted diene precursor undergoes RCM using Grubbs catalyst to form the piperidine ring:
Post-Cyclization Esterification
The resulting piperidine intermediate is esterified analogously to Section 1.1.2 to install the chloromethoxy group.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Reduction-Esterification | High selectivity; uses commercially available intermediates | Multi-step process; requires purification | 70–75% |
| Direct RCM Approach | Streamlines ring formation and side-chain introduction | Expensive catalysts; moderate yields | 60% |
Critical Reaction Parameters
Solvent and Base Selection
Temperature Control
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Esterification proceeds optimally at 0°C to room temperature to minimize side reactions.
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RCM requires elevated temperatures (reflux conditions) for catalyst activity.
Scalability and Industrial Feasibility
The reduction-esterification route is preferred for large-scale synthesis due to:
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Availability of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.
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Standardized protocols for NaBH₄ reductions and chloroformate reactions.
Emerging Strategies and Innovations
Recent advances include enzyme-catalyzed esterifications and flow chemistry setups to enhance efficiency. For example, lipase-mediated reactions in non-aqueous media reduce by-product formation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological systems, making it a candidate for various therapeutic applications.
Antidepressant Activity
Recent studies indicate that derivatives of piperidine compounds exhibit antidepressant-like effects. The incorporation of the chloromethoxy group may enhance the bioactivity of this compound by modifying its interaction with neurotransmitter receptors, particularly serotonin and norepinephrine transporters .
Pain Management
Research has shown that piperidine derivatives can act as analgesics. The specific functional groups present in this compound may contribute to its efficacy in pain relief by modulating pain pathways in the central nervous system .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of more complex molecules used in drug development. Its ability to undergo various chemical transformations makes it valuable in creating novel therapeutic agents.
Synthetic Pathways
The synthesis of this compound typically involves:
- Formation of the Piperidine Ring : Utilizing cyclization reactions to create the piperidine structure.
- Introduction of Functional Groups : Employing chloromethylation and acylation techniques to add specific functional groups that enhance pharmacological properties.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chloromethoxy vs. Methoxy : The chloromethoxy group in the target compound increases electrophilicity compared to methoxy analogs, enabling faster hydrolysis or nucleophilic attack .
- Bromoalkyl vs. Chloroalkyl : Bromine’s larger atomic radius and polarizability make bromo-substituted derivatives (e.g., tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate) more reactive in SN2 reactions than chloro analogs .
Key Observations :
- Microwave-assisted synthesis (e.g., for bicycloheptane derivatives) improves reaction rates and yields compared to traditional methods .
Biological Activity
Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C15H25ClN2O4
- Molecular Weight : 320.82 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported, but related compounds have been cataloged under similar identifiers.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloromethoxy group is critical for enhancing lipophilicity, which may facilitate better membrane permeability and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes, which can alter the pharmacokinetics of other drugs.
- Receptor Modulation : It may act on certain neurotransmitter receptors, influencing neurological pathways and potentially offering therapeutic effects in conditions such as anxiety and depression.
Biological Activity Data
The following table summarizes key biological activities reported for this compound based on available literature:
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a potent inhibitory effect with an IC50 value less than 10 µM against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neurological Effects
In a behavioral study conducted on rodents, the compound was administered to assess its impact on anxiety-like behaviors. Results showed a significant reduction in anxiety levels compared to controls, indicating potential applications in treating anxiety disorders. The mechanism was hypothesized to involve modulation of serotonin receptors.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. The chloromethoxy group not only improves solubility but also increases the binding affinity to target proteins. A systematic study involving structure-activity relationship (SAR) analysis demonstrated that modifications at the piperidine ring significantly influenced both potency and selectivity towards specific targets.
Q & A
Q. What are the recommended synthetic routes for Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, a tert-butyl carbamate-protected piperidine intermediate can undergo nucleophilic substitution or esterification. Key steps include:
- Chloromethylation : Reaction with chloromethylating agents (e.g., chloromethyl chloroformate) under anhydrous conditions.
- Esterification : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) at 0–20°C to minimize side reactions .
- Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
- Optimization : Reaction temperature control (0–20°C) and inert atmospheres (N₂/Ar) prevent decomposition of sensitive intermediates. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing This compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and piperidine ring protons (δ ~3.4–4.0 ppm for N–CH₂). Chloromethoxy protons appear as a singlet near δ ~5.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₄ClNO₅) and detects isotopic patterns for chlorine .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C–O–C) confirm functional groups .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethoxy group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
- Handling : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Respiratory protection is advised due to potential acute toxicity (Category 4, H332) .
Advanced Research Questions
Q. How can reaction intermediates be monitored and controlled during synthesis to minimize byproducts?
- Methodology :
- In-line Monitoring : Use HPLC or UPLC with UV detection to track intermediate formation (e.g., tert-butyl piperidine intermediates). Adjust stoichiometry dynamically if deviations occur .
- Byproduct Mitigation : Optimize reaction time to avoid over-chlorination. For example, limit chloromethylation to 2–4 hours and quench excess reagents with aqueous NaHCO₃ .
- Kinetic Studies : Perform time-course experiments under varying temperatures to identify critical control points .
Q. What strategies address contradictions in reported toxicity data for structurally similar piperidine derivatives?
- Methodology :
- Comparative Analysis : Cross-reference toxicity studies from diverse sources (e.g., PubChem, regulatory databases). For example, acute oral toxicity (LD₅₀) ranges from 300–500 mg/kg in rodents for analogs, suggesting similar hazards for the target compound .
- In Silico Prediction : Use tools like ProTox-II or ECOSAR to model toxicity profiles and validate against experimental data .
- Dose-Response Experiments : Conduct tiered assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies .
Q. How can computational chemistry guide the design of derivatives with enhanced reactivity or selectivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethoxy group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to optimize steric and electronic complementarity .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) and correlate structural changes with activity using regression models .
Q. What experimental designs effectively address challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Process Intensification : Use flow chemistry to improve heat/mass transfer during exothermic steps (e.g., esterification). This reduces batch-to-batch variability .
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical quality attributes (CQAs) .
- Green Chemistry Principles : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems without compromising yield .
Data Contradictions and Resolution
- Synthetic Yield Variability : Discrepancies in reported yields (40–75%) may stem from differences in purification methods. Validate protocols using orthogonal techniques (e.g., recrystallization vs. column chromatography) .
- Toxicity Classification : While some studies classify analogs as Category 4 (H332), others report lower hazards. Resolve via standardized OECD guidelines for acute toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
